molecular formula C9H14F6N2O4 B2503512 (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) CAS No. 2007919-50-6

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)

Cat. No.: B2503512
CAS No.: 2007919-50-6
M. Wt: 328.211
InChI Key: VKOUSHWUINTLGJ-UHFFFAOYSA-N
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Description

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) is a compound with the molecular formula C7H13F3N2O2 and a molecular weight of 214.19 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, and a methanamine group. The bis(trifluoroacetic acid) component indicates that the compound is in the form of a salt with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylazetidin-2-yl)methanamine typically involves the formation of the azetidine ring followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. The methanamine group can then be introduced through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(1-Methylazetidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylazetidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The azetidine ring and methanamine group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine; bis(trifluoroacetic acid)
  • (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine; bis(trifluoroacetic acid)

Uniqueness

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-methylazetidin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUSHWUINTLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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